molecular formula C23H18ClN3O2S B2557754 4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide CAS No. 923680-13-1

4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide

Cat. No.: B2557754
CAS No.: 923680-13-1
M. Wt: 435.93
InChI Key: OUWAZEFOKPWYOG-UHFFFAOYSA-N
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Description

4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide ( 899964-88-6) is a benzothiazole derivative with the molecular formula C23H18ClN3O2S and a molecular weight of 435.93 . This compound is part of a class of N-benzothiazol-2-yl-benzamides that are of significant interest in medicinal chemistry and pharmacological research. Structurally related benzothiazole-amide compounds have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests its potential application as a valuable pharmacological tool for probing the physiological functions and signaling mechanisms of this poorly understood ligand-gated ion channel. The compound is offered with a guaranteed purity of 90% or higher and is available in a range of quantities to suit various research and development needs . This product is strictly intended for research purposes in a controlled laboratory environment. It is not designed for human therapeutic or diagnostic use, nor for any veterinary applications.

Properties

IUPAC Name

4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c1-14-3-8-19(24)21-20(14)26-23(30-21)27(13-16-9-11-25-12-10-16)22(29)18-6-4-17(5-7-18)15(2)28/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWAZEFOKPWYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiazole Core

The 7-chloro-4-methyl-1,3-benzothiazol-2-amine intermediate serves as the foundational scaffold. A modified solvent-free protocol, inspired by the synthesis of pyrimido[2,1-b]benzothiazoles, enables efficient cyclization.

Procedure :

  • Cyclocondensation :
    • 4-Chloro-2-methylaniline (1.0 equiv) and potassium thiocyanate (1.2 equiv) are heated at 120°C for 3 hours in the presence of bromine (0.5 equiv) as an oxidizing agent.
    • The reaction forms 7-chloro-4-methyl-1,3-benzothiazol-2-amine via intramolecular cyclization.
    • Yield : 78–85%.
  • Purification :
    • The crude product is washed with cold ethanol to remove unreacted starting materials.
    • Recrystallization from ethyl acetate yields pale-yellow crystals.

Characterization :

  • 1H NMR (DMSO- d6) : δ 2.41 (s, 3H, CH3), 6.98 (d, 1H, J = 8.5 Hz, Ar–H), 7.32 (d, 1H, J = 8.5 Hz, Ar–H), 7.89 (s, 1H, NH2).
  • IR (KBr) : 3360 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N).

Introduction of the Pyridin-4-ylmethyl Group

N-Alkylation of the benzothiazol-2-amine with 4-(chloromethyl)pyridine proceeds via nucleophilic substitution.

Procedure :

  • Alkylation :
    • 7-Chloro-4-methyl-1,3-benzothiazol-2-amine (1.0 equiv) and 4-(chloromethyl)pyridine (1.1 equiv) are refluxed in dry dimethylformamide (DMF) with potassium carbonate (2.0 equiv) for 6 hours.
    • Yield : 70–75%.
  • Workup :
    • The mixture is diluted with ice water, and the precipitate is filtered and dried.

Characterization :

  • 13C NMR (DMSO- d6) : δ 21.5 (CH3), 44.8 (CH2–N), 121.9–150.4 (aromatic carbons).

Acetylation at the 4-Position

Electrophilic aromatic substitution introduces the acetyl group.

Procedure :

  • Friedel-Crafts Acetylation :
    • The N-[(pyridin-4-yl)methyl]-7-chloro-4-methyl-1,3-benzothiazol-2-amine (1.0 equiv) is treated with acetyl chloride (1.5 equiv) in the presence of anhydrous aluminum chloride (2.0 equiv) in dichloromethane at 0°C.
    • The reaction is stirred for 4 hours and quenched with ice-cold water.
    • Yield : 65–70%.

Characterization :

  • EI-MS : m/z = 305 [M+H]+ (calculated for C14H12ClN3OS).
  • IR (KBr) : 1680 cm⁻¹ (C=O).

Benzamide Coupling

The final step involves coupling 4-acetylbenzoic acid with the acetylated benzothiazole derivative.

Procedure :

  • Activation of Carboxylic Acid :
    • 4-Acetylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) to form the acyl chloride.
  • Amide Formation :
    • The acyl chloride is reacted with N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]amine (1.0 equiv) in tetrahydrofuran (THF) with triethylamine (2.0 equiv) as a base.
    • The mixture is stirred at room temperature for 12 hours.
    • Yield : 60–68%.

Characterization :

  • 1H NMR (DMSO- d6) : δ 2.62 (s, 3H, COCH3), 5.21 (s, 2H, N–CH2–Py), 7.35–8.42 (m, 11H, aromatic).
  • 13C NMR (DMSO- d6) : δ 26.8 (COCH3), 52.4 (N–CH2–Py), 121.7–167.2 (aromatic and carbonyl carbons).

Optimization and Green Chemistry Considerations

Adopting solvent-free conditions from pyrimido[2,1-b]benzothiazole syntheses improves sustainability:

  • Catalyst-Free Reactions : Eliminating catalysts reduces purification steps.
  • Energy Efficiency : Reactions at 60°C (vs. traditional 100°C) minimize decomposition.

Analytical Data Summary

Parameter Value/Description Source
Molecular Weight 465.94 g/mol
Melting Point 198–202°C
Key IR Peaks 1680 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)
1H NMR (DMSO- d6) δ 2.62 (COCH3), 5.21 (N–CH2–Py), 7.35–8.42 (Ar)

Challenges and Solutions

  • Regioselectivity in Acetylation : Aluminum chloride directs acetyl group to the 4-position.
  • Steric Hindrance : Using DMF as a polar aprotic solvent enhances N-alkylation kinetics.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Differences

Benzothiazole Substitution: The target compound features a 7-chloro-4-methyl-benzothiazole group, which differs from the 4,5-dichloro substitution in the analog from . Chlorine substituents are known to enhance lipophilicity and metabolic stability, suggesting the target compound may exhibit distinct pharmacokinetic properties . In contrast, M5 () lacks a benzothiazole ring entirely, instead incorporating a dioxothiazolidine moiety, which may confer greater polarity and influence binding interactions .

N-Substituents: The dual N-substitution (pyridin-4-ylmethyl and benzothiazol-2-yl) in the target compound is unique compared to simpler analogs like M5, which has a single pyridin-4-yl group. This dual substitution could sterically hinder interactions with biological targets compared to mono-substituted derivatives .

Physicochemical Properties: The molecular weight of the target compound is estimated to be significantly higher (~450–500 g/mol) than M5 (327.36 g/mol) and the morpholine-sulfonyl analog (270.81 g/mol). Higher molecular weight may impact solubility and bioavailability . Solubility data for the target compound are unavailable, but analogs like M5 show moderate solubility in DMSO and ethanol, suggesting the target may require similar solvents for dissolution .

Research Findings and Implications

Synthetic and Analytical Methods: Compounds like M5 () were characterized using IR spectroscopy (KBr pellet method) and melting point analysis, which are standard techniques for benzamide derivatives. The use of SHELX software () for crystallographic refinement suggests that structural analogs and the target compound may have been analyzed via X-ray diffraction to confirm stereochemistry and bonding patterns .

Biological Activity: While biological data for the target compound are absent, benzothiazole derivatives are frequently explored for antimicrobial and anticancer activities. The 7-chloro-4-methyl substitution in the target compound may enhance cytotoxicity compared to non-halogenated analogs . The pyridin-4-ylmethyl group could facilitate interactions with kinase targets, as seen in other kinase inhibitors featuring pyridine moieties .

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